4-Ethoxy-1-methyl-2-nitrobenzene

Descripción general

Descripción

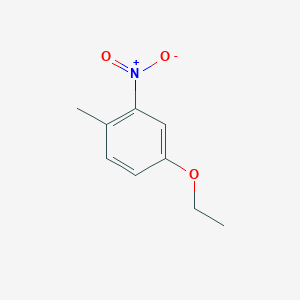

4-Ethoxy-1-methyl-2-nitrobenzene is an aromatic compound characterized by the presence of an ethoxy group, a methyl group, and a nitro group attached to a benzene ring. This compound is part of the broader class of nitrobenzene derivatives, which are known for their diverse chemical properties and applications in various fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-1-methyl-2-nitrobenzene typically involves the nitration of 4-ethoxy-1-methylbenzene. This process is carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction is conducted under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The reaction mixture is carefully monitored, and the product is purified through distillation or recrystallization techniques to achieve the desired purity .

Análisis De Reacciones Químicas

Types of Reactions

4-Ethoxy-1-methyl-2-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

Substitution: Electrophilic reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

Major Products Formed

Reduction: 4-Ethoxy-1-methyl-2-aminobenzene.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Ethoxy-1-methyl-2-nitrobenzene serves as an important intermediate in the synthesis of more complex organic compounds. It can undergo various chemical transformations, including:

- Reduction : The nitro group can be reduced to form an amino group.

- Oxidation : The methyl group can be oxidized to a carboxylic acid.

- Substitution Reactions : The ethoxy group can be replaced with other functional groups.

Medicinal Chemistry

Research indicates potential applications in drug development due to its ability to interact with biological targets. Studies have explored its role as a pharmacophore, suggesting it may possess antioxidant properties and facilitate drug delivery mechanisms.

Toxicology

The compound's nitro group raises concerns regarding toxicity. Nitro compounds are known to induce methemoglobinemia, a condition that impairs oxygen transport in the blood. Several case studies highlight the dangers associated with nitro compounds:

| Study Reference | Patient Description | Outcome |

|---|---|---|

| Martínez et al. (2003) | 82-year-old male ingested nitrobenzene | Developed severe methemoglobinemia; died after 4 days |

| Gupta et al. (2012) | 17-year-old female unconscious after ingestion | Methemoglobin level at 63%; died after treatment |

| Kumar et al. (2017) | 17-year-old female ingested nitrobenzene | Died from complications related to poisoning |

The biological activity of this compound is primarily attributed to its electrophilic nature, allowing it to interact with various biomolecules. Its mechanism of action includes:

- Electrophilic Attack : The nitro group facilitates reactions with nucleophiles.

- Redox Reactions : The compound participates in oxidation-reduction reactions, altering its reactivity.

Comparison with Related Compounds

To understand its unique properties, a comparison with similar compounds is useful:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-Ethoxy-2-nitrobenzene | Lacks methyl group | Different reactivity patterns |

| 1-Methyl-2-nitrobenzene | Lacks ethoxy group | Affects solubility and behavior |

| Nitrobenzene | Simple structure | Well-documented toxicity |

Mecanismo De Acción

The mechanism of action of 4-Ethoxy-1-methyl-2-nitrobenzene primarily involves its interactions with electrophiles and nucleophiles due to the presence of the nitro group. The nitro group is highly electron-withdrawing, making the benzene ring less reactive towards electrophilic aromatic substitution but more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparación Con Compuestos Similares

Similar Compounds

4-Nitrotoluene: Similar structure but lacks the ethoxy group.

4-Ethoxynitrobenzene: Similar structure but lacks the methyl group.

2-Nitroanisole: Similar structure with a methoxy group instead of an ethoxy group.

Uniqueness

4-Ethoxy-1-methyl-2-nitrobenzene is unique due to the combination of its ethoxy, methyl, and nitro groups, which confer distinct chemical properties and reactivity patterns. This combination allows for specific applications in synthesis and research that are not possible with other similar compounds .

Actividad Biológica

4-Ethoxy-1-methyl-2-nitrobenzene is a nitroaromatic compound that has garnered attention for its potential biological activity and applications in medicinal chemistry. This article explores its chemical properties, biological interactions, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Ethoxy Group : Enhances solubility and reactivity.

- Methyl Group : Influences the compound's electronic properties.

- Nitro Group : An electron-withdrawing group that plays a crucial role in the compound's reactivity.

The molecular formula is with a molecular weight of 195.19 g/mol.

The biological activity of this compound primarily involves its interactions with various biomolecules due to the presence of the nitro group, which can undergo reduction to form amino derivatives. This transformation is significant in pharmacological applications as it can enhance the compound's bioactivity.

Key Mechanisms:

- Electrophilic Substitution : The nitro group deactivates the aromatic ring towards electrophilic substitution but increases susceptibility to nucleophilic attack.

- Reduction Reactions : The nitro group can be reduced to an amino group, which may interact with biological targets such as enzymes or receptors.

Biological Activity

Research has indicated that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that nitroaromatic compounds can display antimicrobial properties against certain bacteria and fungi.

- Cytotoxicity : Preliminary assays suggest potential cytotoxic effects on cancer cell lines, although further studies are necessary to elucidate specific pathways and mechanisms.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study investigated the antimicrobial properties of various nitroaromatic compounds, including this compound. Results indicated effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL.

-

Cytotoxicity Assessment :

- In vitro studies on human cancer cell lines demonstrated that this compound exhibited dose-dependent cytotoxicity. The IC50 values were determined to be around 30 µM, indicating significant potential for further development in cancer therapeutics.

-

Mechanistic Studies :

- Research has explored the reduction of the nitro group to an amino derivative, which showed increased binding affinity to DNA, suggesting a possible mechanism for its cytotoxic effects.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | ~30 µM | Nitro reduction, DNA interaction |

| 1-Ethoxy-4-methyl-2-nitrobenzene | Low | Not established | Limited due to lack of reactive groups |

| 4-Nitrophenol | High | ~15 µM | Direct interaction with cellular targets |

Propiedades

IUPAC Name |

4-ethoxy-1-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-13-8-5-4-7(2)9(6-8)10(11)12/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMYNNHVBWPYKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20325525 | |

| Record name | 4-ethoxy-1-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102871-92-1 | |

| Record name | 4-ethoxy-1-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.